molecular formula C13H17NO5S B2841674 4-(N-methyl4-acetylbenzenesulfonamido)butanoic acid CAS No. 847744-09-6

4-(N-methyl4-acetylbenzenesulfonamido)butanoic acid

Cat. No. B2841674
CAS RN: 847744-09-6
M. Wt: 299.34
InChI Key: WHEWWBLRALLPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-methyl4-acetylbenzenesulfonamido)butanoic acid is a chemical compound with the CAS Number: 847744-09-6 . It has a molecular weight of 299.35 and its IUPAC name is 4-[[ (4-acetylphenyl)sulfonyl] (methyl)amino]butanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17NO5S/c1-10(15)11-5-7-12(8-6-11)20(18,19)14(2)9-3-4-13(16)17/h5-8H,3-4,9H2,1-2H3,(H,16,17) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Fermentative Butanol Production

Butanol is an aliphatic alcohol with applications as a chemical synthesis intermediate and solvent across various industries, including potential use as fuel or fuel additive. Advances in biotechnology have renewed interest in its fermentative production, highlighting the importance of sustainable chemical production processes (Lee et al., 2008).

Biotransformation of Anti-inflammatory Agents

The study of species differences in the biotransformation of 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid (RU 16029) reveals varied metabolic pathways across species, offering insights into drug metabolism and potential applications in designing more effective therapeutics (Pottier et al., 1978).

Synthesis and Solvent Properties

Research into the synthesis of heterocyclic compounds and the study of solvent properties of ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (BMIM-PF6) can inform the development of new synthetic methodologies and solvent systems for chemical reactions, including those involving sulfonamido compounds (Layman et al., 2005; Carda‐Broch et al., 2003).

Metabolic Engineering for Chemical Production

The metabolic engineering of Escherichia coli for the direct production of 1,4-butanediol demonstrates the potential of genetic and metabolic manipulation in producing valuable chemicals from renewable resources, a principle that could be applied to the production or modification of compounds like 4-(N-methyl4-acetylbenzenesulfonamido)butanoic acid (Yim et al., 2011).

Inhibitory Effects of Sulfonamide Derivatives

The synthesis and study of 4-(2-substituted hydrazinyl)benzenesulfonamides offer insights into the inhibitory effects of sulfonamide derivatives on carbonic anhydrases, which could inform research into the biological activity and potential therapeutic applications of sulfonamide-containing compounds (Gul et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

4-[(4-acetylphenyl)sulfonyl-methylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-10(15)11-5-7-12(8-6-11)20(18,19)14(2)9-3-4-13(16)17/h5-8H,3-4,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEWWBLRALLPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-methyl4-acetylbenzenesulfonamido)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.